Potassium 2-fluoro-2-methoxyacetate
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Overview
Description
Potassium 2-fluoro-2-methoxyacetate is a chemical compound with the molecular formula C4H6FKO3. It is a white crystalline powder that is soluble in water and has a melting point of 120-122°C. This compound is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 2-fluoro-2-methoxyacetate typically involves the reaction of 2-fluoro-2-methoxyacetic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pH to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Potassium 2-fluoro-2-methoxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-fluoro-2-methoxyacetic acid.
Reduction: Reduction reactions can convert it into 2-fluoro-2-methoxyethanol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: 2-fluoro-2-methoxyacetic acid.
Reduction: 2-fluoro-2-methoxyethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Potassium 2-fluoro-2-methoxyacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of potassium 2-fluoro-2-methoxyacetate involves its interaction with specific molecular targets. In biochemical studies, it acts as a substrate for enzymes that catalyze the conversion of 2-fluoro-2-methoxyacetate to other metabolites. The pathways involved include oxidation-reduction reactions and nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Potassium 2-fluoroacetate: Similar in structure but lacks the methoxy group.
Potassium 2-methoxyacetate: Similar but lacks the fluoro group.
Potassium 2-chloro-2-methoxyacetate: Similar but with a chlorine atom instead of a fluorine atom.
Uniqueness
Potassium 2-fluoro-2-methoxyacetate is unique due to the presence of both fluoro and methoxy groups, which impart distinct chemical properties. The fluoro group increases the compound’s reactivity in nucleophilic substitution reactions, while the methoxy group enhances its solubility in organic solvents .
Properties
IUPAC Name |
potassium;2-fluoro-2-methoxyacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FO3.K/c1-7-2(4)3(5)6;/h2H,1H3,(H,5,6);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXQCNXQIMBOIW-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)[O-])F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4FKO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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